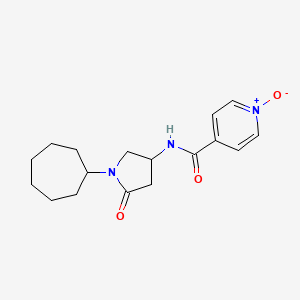![molecular formula C14H19N3O3 B6000596 N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-morpholin-4-ylacetamide](/img/structure/B6000596.png)
N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-morpholin-4-ylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-morpholin-4-ylacetamide is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a morpholine ring and a hydroxy-methylphenyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-morpholin-4-ylacetamide typically involves the condensation reaction between 2-hydroxy-3-methylbenzaldehyde and 2-morpholin-4-ylacetamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance production rates and ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-morpholin-4-ylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Wissenschaftliche Forschungsanwendungen
N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-morpholin-4-ylacetamide has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methylphenyl)-: Similar in structure but with a naphthalene ring instead of a morpholine ring.
2-(1-naphthalenylamino)-N-[(3-phenoxyphenyl)methylideneamino]acetamide: Another related compound with different substituents on the aromatic ring.
Uniqueness
N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-morpholin-4-ylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and hydroxy-methylphenyl group make it particularly versatile for various applications in research and industry .
Eigenschaften
IUPAC Name |
N-[(E)-(2-hydroxy-3-methylphenyl)methylideneamino]-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-11-3-2-4-12(14(11)19)9-15-16-13(18)10-17-5-7-20-8-6-17/h2-4,9,19H,5-8,10H2,1H3,(H,16,18)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBLYQGQDCSITM-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C=NNC(=O)CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)/C=N/NC(=O)CN2CCOCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-[(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)methoxy]quinoline](/img/structure/B6000520.png)
![2-{[(4-nitrophenyl)(phenyl)carbonohydrazonoyl]diazenyl}phenol](/img/structure/B6000523.png)
![methyl 5-ethyl-2-({[(4-fluorobenzyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B6000534.png)
![2-(2-ETHOXY-5-{[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]METHYL}PHENYL)-2H-1,2,3-BENZOTRIAZOLE](/img/structure/B6000542.png)


![4-({4-isobutyl-6-[(3-methoxybenzyl)oxy]-3-oxo-1,4-diazepan-1-yl}carbonyl)-3,4-dihydro-2(1H)-quinolinone](/img/structure/B6000560.png)
![N-methyl-N-(1-methyl-4-piperidinyl)-3-{1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6000564.png)
![2-[(E)-[(3-chloropyrazin-2-yl)hydrazinylidene]methyl]-6-methoxyphenol](/img/structure/B6000572.png)
![2-(benzylthio)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6000580.png)
![N-[[2-[cyclohexyl(methyl)amino]pyridin-3-yl]methyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B6000588.png)
![4-(4-chlorophenyl)-1-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B6000607.png)

